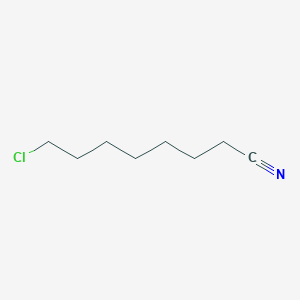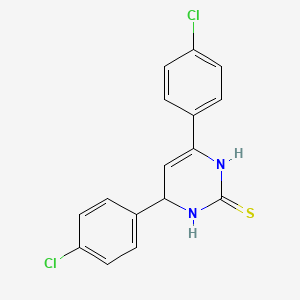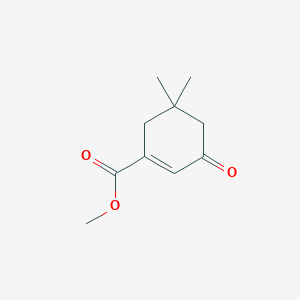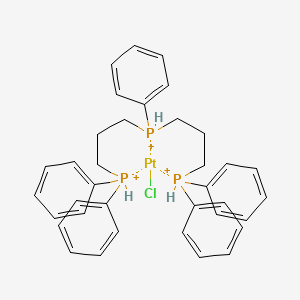
Bis(3-diphenylphosphaniumylpropyl)-phenylphosphanium;chloroplatinum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3-diphenylphosphaniumylpropyl)-phenylphosphanium;chloroplatinum is a complex organophosphorus compound that contains platinum
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-diphenylphosphaniumylpropyl)-phenylphosphanium;chloroplatinum typically involves the reaction of chloroplatinic acid with 3-diphenylphosphaniumylpropyl-phenylphosphanium ligands. The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and stability. Advanced techniques like high-performance liquid chromatography (HPLC) may be used for purification.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(3-diphenylphosphaniumylpropyl)-phenylphosphanium;chloroplatinum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of platinum.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions are common, where the phosphine ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often require the presence of other ligands and may be facilitated by heating or using a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of platinum complexes, while reduction may produce lower oxidation states.
Wissenschaftliche Forschungsanwendungen
Bis(3-diphenylphosphaniumylpropyl)-phenylphosphanium;chloroplatinum has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Biology: The compound’s potential as an anticancer agent is being explored due to its ability to interact with DNA and proteins.
Medicine: Research is ongoing to investigate its use in targeted drug delivery systems.
Industry: It is used in the production of advanced materials, including conductive polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of Bis(3-diphenylphosphaniumylpropyl)-phenylphosphanium;chloroplatinum involves its interaction with molecular targets such as DNA, proteins, and enzymes The compound can form coordination complexes with these biomolecules, leading to changes in their structure and function
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dichloro[1,3-bis(diphenylphosphino)propane]iron(II)
- Dichloronickel; 3-diphenylphosphaniumylpropyl-diphenyl-phosphonium
Uniqueness
Bis(3-diphenylphosphaniumylpropyl)-phenylphosphanium;chloroplatinum is unique due to its platinum center, which imparts distinct chemical properties compared to similar compounds containing iron or nickel. Its ability to form stable complexes and undergo various chemical reactions makes it valuable in research and industrial applications.
Eigenschaften
CAS-Nummer |
71597-21-2 |
|---|---|
Molekularformel |
C36H40ClP3Pt+3 |
Molekulargewicht |
796.2 g/mol |
IUPAC-Name |
bis(3-diphenylphosphaniumylpropyl)-phenylphosphanium;chloroplatinum |
InChI |
InChI=1S/C36H37P3.ClH.Pt/c1-6-18-32(19-7-1)37(28-16-30-38(33-20-8-2-9-21-33)34-22-10-3-11-23-34)29-17-31-39(35-24-12-4-13-25-35)36-26-14-5-15-27-36;;/h1-15,18-27H,16-17,28-31H2;1H;/q;;+1/p+2 |
InChI-Schlüssel |
CJXJPKRZOPAGKU-UHFFFAOYSA-P |
Kanonische SMILES |
C1=CC=C(C=C1)[PH+](CCC[PH+](C2=CC=CC=C2)C3=CC=CC=C3)CCC[PH+](C4=CC=CC=C4)C5=CC=CC=C5.Cl[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


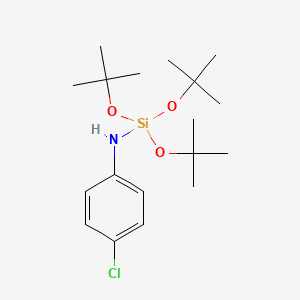
![Diazene, (4-methylphenyl)[[(4-methylphenyl)hydrazono]phenylmethyl]-](/img/structure/B14472359.png)
![Ethyl 2-[(cyanomethyl)sulfanyl]propanoate](/img/structure/B14472364.png)
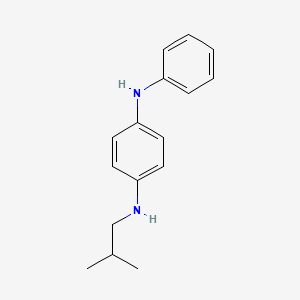
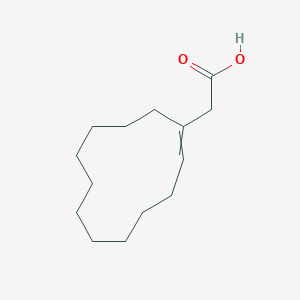
![1-[Tert-butyl(phenacyl)phosphanyl]propan-2-one](/img/structure/B14472385.png)
![hexadecasodium;5-amino-3-[[4-[[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B14472389.png)
